MFCD18312464
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Overview
Description
The compound with the identifier “MFCD18312464” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18312464” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations. For instance, one common synthetic route involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of “this compound” is designed to be scalable and cost-effective. The methods employed are optimized for large-scale production, ensuring that the compound can be produced in sufficient quantities to meet demand. The preparation method is simple and easy to implement, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
“MFCD18312464” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction efficiency .
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quaternary ammonium cations, while reduction reactions can yield different reduced forms of the compound .
Scientific Research Applications
“MFCD18312464” has a wide range of scientific research applications, making it a valuable compound in various fields:
Mechanism of Action
The mechanism of action of “MFCD18312464” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “MFCD18312464” include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity patterns .
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require both properties, such as in the synthesis of complex organic molecules and in industrial chemical production .
Conclusion
“this compound” is a compound of significant interest in various scientific fields due to its unique properties and wide range of applications. Its stability and reactivity make it a valuable reagent in organic synthesis, while its potential biological activities open up possibilities for drug development and other medical applications. The compound’s mechanism of action and its comparison with similar compounds highlight its uniqueness and potential for further research and development.
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-5-3-9(7-12(11)15)10-4-6-13(18)17-8-10/h3-8H,2H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKHJXMXRTTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683171 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-01-9 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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